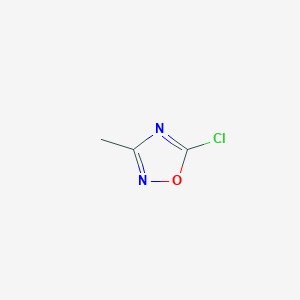
5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid
Descripción general
Descripción
5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 . It is related to 4-Chlorophenylacetic acid and 5-(4-Chlorophenyl)-2-furoic acid , which are known compounds with various applications.
Molecular Structure Analysis
The molecular structure of 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid can be confirmed through various spectroscopic techniques. For instance, Infrared Spectrum analysis can confirm its structure . Furthermore, elemental analysis can provide information about the percentage composition of Carbon, Nitrogen, and Oxygen in the compound .Physical And Chemical Properties Analysis
5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid is a solid compound with a melting point of 145-149 °C . It has a molecular weight of 251.67 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid and its derivatives are explored for their potential in corrosion inhibition. A notable study in this area focused on a triazole derivative, which demonstrated high efficiency in preventing corrosion of mild steel in acidic environments. The compound exhibited remarkable inhibition efficiency, suggesting that similar structures, including oxazole derivatives, could serve as effective corrosion inhibitors under various conditions. The mechanism of inhibition was closely studied, revealing insights into the adsorption behavior and efficiency of these compounds on metal surfaces in corrosive media (Lagrenée et al., 2002).
Drug Synthesis and Bioactive Compound Development
Research in drug synthesis and the development of bioactive compounds has identified the structural utility of 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid derivatives. These compounds are foundational in creating peptidomimetics and biologically active molecules utilizing the triazole scaffold. Techniques to prevent undesirable reactions, such as the Dimroth rearrangement, have been developed, showcasing the versatility of these structures in medicinal chemistry applications. This adaptability underscores their importance in synthesizing compounds with potential therapeutic effects, including HSP90 inhibitors which have shown significant activity in preliminary studies (Ferrini et al., 2015).
Antimicrobial Activity
Several derivatives of 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. These compounds, particularly those incorporating the 1,2,4-triazole unit, have demonstrated moderate to good antimicrobial activities against various pathogenic bacterial and fungal strains. This research indicates the potential of these compounds to serve as bases for developing new antimicrobial agents, highlighting their importance in addressing drug-resistant infections (Babu et al., 2016).
Catalysis and Coordination Chemistry
The structural features of 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid derivatives make them suitable for applications in catalysis and the formation of coordination polymers. These compounds have been used to construct d(10) coordination polymers with improved catalytic activity and photoluminescence properties. Such studies not only reveal the potential of these compounds in catalysis but also their applicability in creating materials with desirable optical and electronic properties for technological applications (Wang et al., 2016).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWAKMRGJVKMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628505 | |
| Record name | 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid | |
CAS RN |
887408-09-5 | |
| Record name | 5-(4-Chlorophenyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/no-structure.png)








